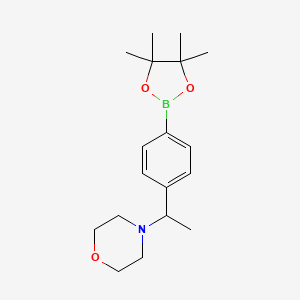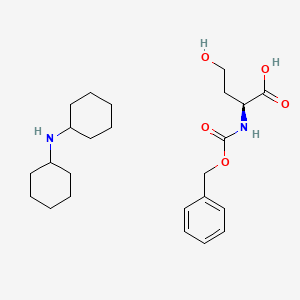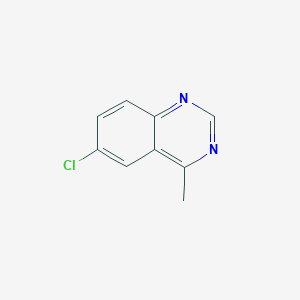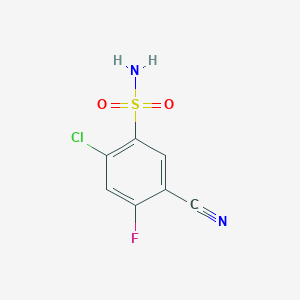
4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)morpholine
Overview
Description
The compound “4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)morpholine” is a complex organic molecule. It contains a morpholine ring, which is a common motif in many pharmaceuticals and agrochemicals . The molecule also contains a tetramethyl-1,3,2-dioxaborolane group, which is a boronic acid pinacol ester . Boronic acid pinacol esters are commonly used in organic synthesis, particularly in Suzuki cross-coupling reactions .
Synthesis Analysis
The synthesis of this compound could potentially involve the reaction of a suitable morpholine derivative with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivative . The exact synthetic route would depend on the specific morpholine and dioxaborolane derivatives used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, a phenyl ring, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group . The exact structure would depend on the specific substituents on these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The morpholine ring could undergo reactions typical of secondary amines and ethers . The phenyl ring could undergo electrophilic aromatic substitution reactions . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group could participate in Suzuki cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the morpholine ring could potentially make the compound more soluble in water than other similar compounds . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group could potentially make the compound less reactive than other similar compounds .Scientific Research Applications
Synthesis and Characterization
A compound with morpholine as a structural component was synthesized and characterized, indicating the utility of morpholine derivatives in the development of new chemical entities with potential biological activities (Mamatha S.V et al., 2019).
Biological Activity
Morpholine derivatives have shown remarkable activity against tuberculosis and superior antimicrobial activity, highlighting their potential in treating diseases caused by microorganisms (M. A. Oliveira et al., 2015).
Toxicity and Biodegradability
The synthesis of morpholinium ionic liquids and their evaluation for toxicity, biodegradability, and physicochemical properties have been investigated, providing insights into the environmental and health impacts of morpholine-based compounds (J. Pernak et al., 2011).
Chemical Reactions and Applications
Research on morpholine and its derivatives includes exploring their reactions with other chemicals for potential applications in synthesis and materials science. For example, reactions involving morpholine and its interaction with other compounds offer pathways to novel chemical entities (O. Guzyr et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde , are often used in organic synthesis as reagents and catalysts .
Mode of Action
Similar compounds are known to participate in various chemical reactions, including suzuki-miyaura coupling reactions . In these reactions, the boron atom in the dioxaborolane group can form a covalent bond with a carbon atom in another molecule, facilitating the formation of new carbon-carbon bonds .
Action Environment
Similar compounds are typically stored in a dry, cool place under inert gas to prevent degradation .
Safety and Hazards
Future Directions
The future directions for research on this compound could potentially include further investigation of its synthesis, properties, and potential applications. This could include research into its potential use in pharmaceuticals or agrochemicals, or research into its potential use in organic synthesis .
Properties
IUPAC Name |
4-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3/c1-14(20-10-12-21-13-11-20)15-6-8-16(9-7-15)19-22-17(2,3)18(4,5)23-19/h6-9,14H,10-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQMSWOLENZXFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738626 | |
| Record name | 4-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206594-12-8 | |
| Record name | 4-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[(5-bromo-2-pyridinyl)amino]ethyl]Phenol](/img/structure/B1510918.png)
![7,7,13,13-tetramethyl-7,13-dihydro-5H-indeno[1,2-b]acridin](/img/structure/B1510930.png)

![3-Phenyl-2,8-diazaspiro[4.5]decan-1-one dihydrochloride](/img/structure/B1510936.png)
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-nitropropan-1-ol](/img/structure/B1510937.png)
![4-Amino-3-iodo-1-(2-c-methyl-beta-d-ribofuranosyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B1510939.png)

![Methyl 4-(7-bromo-5-cyanobenzo[d]oxazol-2-yl)benzoate](/img/structure/B1510946.png)
![2-Chloro-3-[2-(hydroxymethyl)pyrrolidin-1-yl]phenol](/img/structure/B1510948.png)
![3-Methyl-7-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1510950.png)
![3-Chloro-4-(imidazo[1,2-a]pyridin-7-yloxy)aniline](/img/structure/B1510951.png)


![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B1510961.png)
